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Adjusted Objective Response

Treatment Adjusted Progression-Free Survival .

. . Rate (ORR) Odds Ratio (OR) [95%
Comparison (PFS) Hazard Ratio (HR) [95% CI] cil
Repotrectinib vs. HR = 0.44 [0.29, 0.67] [1] OR =1.68[0.83, 3.40] [1]
Crizotinib
Repotrectinib vs. HR = 0.57 [0.36, 0.91] [1] OR =1.62[0.79, 3.33] [1]
Entrectinib

Interpretation of the Data:

e PFS Advantage: The analysis demonstrated a statistically significant progression-free survival
benefit for repotrectinib over both crizotinib and entrectinib. A hazard ratio (HR) of less than 1.0
favors repotrectinib, indicating a 56% and 43% reduction in the risk of disease progression or death

compared to crizotinib and entrectinib, respectively [1].

¢ Response Rates: While the odds ratios (OR) for objective response rate numerically favored

repotrectinib, these differences were not statistically significant, as the 95% confidence intervals

cross 1.0 [1].

e Supporting Clinical Data: These indirect findings are supported by the primary results from the
TRIDENT-1 trial, which reported a confirmed objective response rate of 79% and a median PFS of

35.7 months in TKI-naive patients treated with repotrectinib [2].

© 2026 Smolecule. All rights reserved. 1/5

Tech Support


https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://www.smolecule.com/products/s541804?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11899369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11899369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11899369/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11899369/
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11899369/
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11899369/
https://www.smolecule.com/products/s541804?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38197815/
https://www.smolecule.com/products/s541804?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

Experimental Protocol: Unanchored MAIC

The indirect treatment comparison was conducted using a rigorous statistical methodology. The following

diagram outlines the core workflow of an unanchored MAIC.
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Methodology Details:
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e Evidence Base: The analysis used Individual Patient Data (IPD) from the repotrectinib cohort (EXP-
1, N=71) of the TRIDENT-1 trial. Aggregate Level Data (ALD) were pooled from five trials for crizotinib
(N=273) and from the ALKA-372-001/STARTRK-1/-2 trials for entrectinib (N=168) [1].

¢ Adjustment Factors: The MAIC was adjusted for key prognostic and predictive baseline
characteristics identified a priori through a literature review. These included [1]:

o Age

o Sex

o Race

o ECOG Performance Status (e.g., 0 vs. 1+)

o Smoking Status

o Presence of Baseline CNS/Brain Metastases (a key effect modifier)
o Number of Prior Lines of Therapy

o Statistical Analysis: After calculating weights to balance the patient populations, weighted Cox
proportional hazards models were fitted to estimate Hazard Ratios (HRs) for time-to-event outcomes
like PFS. Weighted logistic regression models were used to estimate Odds Ratios (ORs) for binary
outcomes like ORR [1].

Mechanism of Action & Resistance Profile

Repotrectinib's design is key to understanding its efficacy in comparison to earlier-generation TKIs.

¢ Next-Generation TKI: Repotrectinib is a next-generation ROS1 TKI with a compact, three-
dimensional macrocyclic structure. This allows it to bind more effectively within the ATP-binding
pocket of the kinase, even in the presence of certain resistance mutations [3] [4].

e Targeting Resistance: A critical advantage is its activity against the ROS1 G2032R mutation, a
common solvent-front mutation that is a major resistance mechanism to earlier TKIs like crizotinib. In
the TRIDENT-1 trial, 59% (10 of 17) of patients with this mutation responded to repotrectinib [2].

Safety Profile Overview

While generally manageable, repotrectinib has a distinct safety profile. The most common treatment-related

adverse events are largely low-grade and include [2] [5]:

e Dizziness (58%)

e Dysgeusia (alteration in taste, 50%)

e Peripheral neuropathy (30%)

e Constipation

e Elevated liver enzymes (AST 40%, ALT 34%; grade 3-4 elevations occurred in 1.9-3.1% of patients)
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The product labeling recommends monitoring liver tests before starting treatment, every two weeks during

the first month, and monthly thereafter [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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